2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of an isopropylphenyl group, an amino group, an oxoethyl group, and a methylthio group attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to obtain the final product. The key steps include:
Nitration and Reduction: The starting material, 4-isopropylphenylamine, undergoes nitration followed by reduction to introduce the amino group.
Acylation: The amino group is then acylated with 2-oxoethyl chloride to form the 2-oxoethyl derivative.
Thioether Formation: The 2-oxoethyl derivative is reacted with methylthiol to introduce the methylthio group.
Nicotinate Formation: Finally, the compound is coupled with nicotinic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Modulating Receptors: It may interact with cellular receptors to influence signal transduction.
Altering Gene Expression: The compound can affect the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((4-Isopropylphenyl)amino)-2-oxoethyl nicotinate: Lacks the methylthio group.
2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-(ethylthio)nicotinate: Contains an ethylthio group instead of a methylthio group.
2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-(methylthio)benzoate: Has a benzoate moiety instead of a nicotinate moiety.
Uniqueness
The presence of both the methylthio group and the nicotinate moiety in 2-((4-Isopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate distinguishes it from similar compounds. This unique combination may contribute to its specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3S/c1-12(2)13-6-8-14(9-7-13)20-16(21)11-23-18(22)15-5-4-10-19-17(15)24-3/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChI Key |
HRCRRVVWHCOMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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